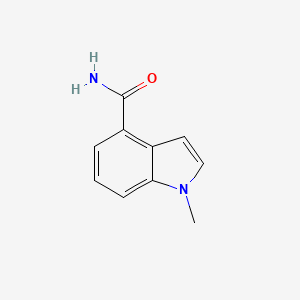

1-méthylindole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methylindole-4-carboxamide is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.

Applications De Recherche Scientifique

Anticancer Activity

1-Methylindole-4-carboxamide has been investigated for its role as a potential anticancer agent. It acts as a precursor for the synthesis of various compounds that inhibit cancer cell proliferation. For instance, it has been utilized in the development of tryptophan dioxygenase inhibitors, which are promising candidates in cancer immunotherapy .

Inhibition of Multidrug Resistance

Research indicates that derivatives of 1-methylindole-4-carboxamide exhibit cytotoxic effects against multidrug-resistant cancer cells. This property is crucial for overcoming the challenges posed by conventional chemotherapy, which often fails against resistant cell lines .

Histamine H3 Receptor Antagonism

The compound has also been explored as a histamine H3 receptor antagonist, which may have implications in treating conditions like obesity and cognitive disorders . The modulation of this receptor can influence neurotransmitter release, thereby affecting various neurological functions.

Enzyme Inhibition

The compound serves as a reactant in the preparation of inhibitors for various enzymes, including β-tryptase and JNK3 MAP kinase. These enzymes are involved in critical signaling pathways related to inflammation and cell survival, making their inhibition a target for therapeutic interventions .

Metabolomics Research

In metabolomics studies, 1-methylindole-4-carboxamide can be used to analyze metabolic pathways and interactions within biological systems. Its role as a metabolite allows researchers to trace biochemical processes and understand disease mechanisms at a molecular level .

Synthesis of Functional Materials

The compound is also relevant in the synthesis of functional materials due to its unique chemical structure. It can be used to create polymers or other materials with specific properties, such as enhanced electrical conductivity or thermal stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Yang et al., 2018 | Anticancer properties | Demonstrated efficacy against resistant cancer cell lines using derivatives of 1-methylindole-4-carboxamide. |

| Martin et al., 2007 | Metabolomics | Utilized in the analysis of metabolic changes in response to probiotic treatments, highlighting its versatility in biochemical research. |

| Doughan et al., 2007 | Enzyme inhibition | Showed potential as an inhibitor for JNK3 MAP kinase, indicating its relevance in inflammatory response modulation. |

Mécanisme D'action

Target of Action

The primary targets of 1-methylindole-4-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

1-Methylindole-4-carboxamide interacts with its targets through the formation of hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins, altering their function .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Result of Action

The molecular and cellular effects of 1-methylindole-4-carboxamide’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially treat various diseases .

Action Environment

The action, efficacy, and stability of 1-methylindole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of a methyl group at certain positions on the indole ring can inhibit its degradation

Analyse Biochimique

Biochemical Properties

The presence of the carboxamide moiety in indole derivatives like 1-Methylindole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction of 1-Methylindole-4-carboxamide with enzymes and proteins is crucial in biochemical reactions.

Cellular Effects

Indole derivatives, including 1-Methylindole-4-carboxamide, have shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 1-Methylindole-4-carboxamide at the molecular level involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-methylindole-4-carboxamide can be synthesized through various methods. One common approach involves the methylation of indole followed by the introduction of the carboxamide group. The Fischer indole synthesis is a widely used method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus .

Industrial Production Methods: In industrial settings, the synthesis of 1-methylindole-4-carboxamide may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 1-methylindole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-indole-3-carboxamide

- 1-Methyl-1H-indole-2-carboxamide

- 1H-indole-3-carboxamide

Comparison: 1-methylindole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and interaction with molecular targets. For example, the 4-carboxamide derivative may exhibit different binding affinities and selectivities compared to the 3-carboxamide or 2-carboxamide derivatives .

Activité Biologique

1-Methylindole-4-carboxamide is a compound within the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

1-Methylindole-4-carboxamide features an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group enhances its solubility and reactivity, making it an attractive candidate in medicinal chemistry.

Molecular Formula : C10H10N2O

Molecular Weight : Approximately 174.20 g/mol

Biological Activities

1-Methylindole-4-carboxamide exhibits several biological activities, including:

- Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties. Research indicates that similar compounds can inhibit various bacterial strains, including mycobacteria, which are responsible for diseases like tuberculosis .

- Anticancer Properties : The indole scaffold is known for its potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1-methylindole-4-carboxamide may also exhibit anticancer activity .

- Anti-inflammatory Effects : Indoles are recognized for their anti-inflammatory properties. Studies have indicated that certain indole derivatives can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms by which 1-methylindole-4-carboxamide exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as MmpL3 in mycobacteria .

- Receptor Modulation : Indoles may act on various receptors involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of mycobacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of indole derivatives against various Mycobacterium species. The results indicated that compounds structurally similar to 1-methylindole-4-carboxamide exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.625 μg/mL against specific strains like M. tuberculosis and M. abscessus .

Table 2: MIC Values of Indole Derivatives

| Compound | MIC (μg/mL) | Target Species |

|---|---|---|

| Unsubstituted Indole | 0.0039 | M. abscessus |

| Dimethyl Indole Derivative | 0.625 | M. tuberculosis |

| 1-Methylindole-4-Carboxamide | TBD | TBD |

Propriétés

IUPAC Name |

1-methylindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.